2,6,10,14-Tetraoxapentadecane

Description

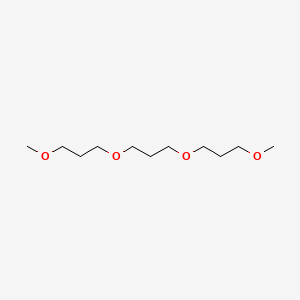

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-3-[3-(3-methoxypropoxy)propoxy]propane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O4/c1-12-6-3-8-14-10-5-11-15-9-4-7-13-2/h3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYHFEHZJTWHNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOCCCOCCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,6,10,14 Tetraoxapentadecane and Its Derivatives

Strategies for Direct Synthesis of the 2,6,10,14-Tetraoxapentadecane Backbone

The construction of the this compound backbone, an acyclic oligoether, is most effectively achieved through iterative etherification reactions. The Williamson ether synthesis, a long-established and versatile method, forms the foundation of this approach.

The Williamson ether synthesis is a fundamental organic reaction that forms an ether from an organohalide and a deprotonated alcohol (an alkoxide). wikipedia.org Developed by Alexander Williamson in 1850, this SN2 reaction remains one of the most straightforward and widely used methods for preparing both symmetrical and asymmetrical ethers. wikipedia.orgmasterorganicchemistry.com The general mechanism involves the nucleophilic attack of an alkoxide ion on a primary alkyl halide. wikipedia.org

To construct the this compound backbone, a step-wise or convergent approach based on the Williamson synthesis can be envisioned. A plausible step-wise strategy would involve the reaction of the sodium salt of a monoprotected diol with a haloether. For instance, the synthesis could commence with the reaction between the sodium salt of 2-(2-methoxyethoxy)ethanol (B87266) and 1-bromo-2-(2-methoxyethoxy)ethane.

A general representation of the Williamson ether synthesis is as follows:

Step 1: Deprotonation of Alcohol A strong base, such as sodium hydride (NaH), is used to deprotonate an alcohol (R-OH) to form a highly nucleophilic alkoxide (R-O⁻Na⁺).

Step 2: Nucleophilic Substitution The alkoxide then reacts with a primary alkyl halide (R'-X) via an SN2 mechanism to form the ether (R-O-R') and a sodium halide salt (NaX). youtube.com

For the synthesis of an oligoether chain like this compound, this reaction would be repeated to elongate the chain. The choice of reactants is crucial to avoid side reactions. The alkyl halide should ideally be primary to favor the SN2 pathway over elimination, which is more common with secondary or tertiary halides. masterorganicchemistry.com

| Reactant Type | Example | Role in Reaction |

|---|---|---|

| Alcohol Precursor | Diethylene glycol monomethyl ether | Source of the alkoxide nucleophile after deprotonation. |

| Alkylating Agent | 1-bromo-2-(2-methoxyethoxy)ethane | Electrophile that undergoes nucleophilic attack. |

| Base | Sodium Hydride (NaH) | Deprotonates the alcohol to form the alkoxide. |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Provides a medium for the reaction. Aprotic polar solvents are often preferred. |

While the Williamson ether synthesis is robust, reactions involving a salt (the alkoxide) and an organic halide can be slow due to the low solubility of the alkoxide in the organic solvent where the halide is dissolved. Phase transfer catalysis (PTC) offers a significant improvement for such heterogeneous reaction systems. researchgate.netchempedia.info

A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the migration of a reactant from one phase (usually aqueous or solid) into another (usually organic) where the reaction occurs. utahtech.edu In the context of synthesizing this compound, the alkoxide salt may be generated in an aqueous or solid phase, while the alkyl halide is in an organic phase.

The mechanism of phase transfer catalysis in this context involves the large, lipophilic cation of the catalyst pairing with the alkoxide anion. This ion pair is soluble in the organic phase, allowing the alkoxide to be transported from the aqueous or solid phase into the organic phase where it can react with the alkyl halide. researchgate.net This technique offers several advantages:

Increased Reaction Rates: By bringing the reactants together in a single phase, the reaction rate is significantly enhanced.

Milder Reaction Conditions: The need for strong, anhydrous conditions and expensive aprotic solvents can often be circumvented. researchgate.net

Improved Yields and Purity: PTC can lead to higher yields and fewer byproducts compared to traditional methods.

| Catalyst | Chemical Formula | Key Feature |

|---|---|---|

| Tetrabutylammonium bromide (TBAB) | (C₄H₉)₄N⁺Br⁻ | Commonly used due to its good solubility in both aqueous and organic phases. utahtech.edu |

| Tetrabutylammonium hydrogen sulfate | (C₄H₉)₄N⁺HSO₄⁻ | Effective in facilitating polycondensation reactions for polyether synthesis. researchgate.net |

| Benzyltriethylammonium chloride (BTEAC) | (C₆H₅CH₂)(C₂H₅)₃N⁺Cl⁻ | Another widely used catalyst in organic synthesis. |

Derivatization and Functionalization Approaches

Once the this compound backbone is synthesized, it can be further modified to impart specific properties. Perfluorination is a key derivatization technique used to enhance thermal stability, chemical inertness, and lubricity. fluorochemie.comwikipedia.org

Perfluorination involves the replacement of all hydrogen atoms in a molecule with fluorine atoms. This transformation dramatically alters the chemical and physical properties of the parent compound. Direct fluorination, using elemental fluorine (F₂), is a powerful method for achieving this. mdpi.comnih.gov

Solution-phase direct fluorination is a method for achieving controlled perfluorination of organic compounds, including polyethers. mdpi.com The polyether is dissolved in an inert solvent, and a diluted mixture of fluorine gas (typically with nitrogen or helium) is bubbled through the solution. google.com

The reaction is highly exothermic, and careful temperature control is essential to prevent fragmentation of the polyether backbone. google.com Inert solvents that are resistant to fluorination, such as perfluorocarbons or carbon tetrachloride, are often used. The process may also include a hydrogen fluoride (B91410) (HF) scavenger, such as sodium fluoride, to neutralize the HF byproduct. google.com

Key aspects of this protocol include:

Controlled Fluorine Concentration: Using a diluted fluorine stream helps to manage the reaction's exothermicity.

Low to Moderate Temperatures: The reaction is often carried out at or below room temperature to minimize degradation.

Inert Solvent: The solvent must be able to dissolve the starting polyether without reacting with the fluorine gas.

This method allows for the synthesis of perfluoropolyethers (PFPEs) directly from their hydrocarbon analogs. wikipedia.orgmdpi.com

To ensure the complete replacement of all hydrogen atoms and to remove any remaining reactive end groups (like acyl fluorides that may form), a high-temperature "polishing" step is often employed. google.com After the initial solution-phase fluorination, the partially fluorinated polyether is heated to elevated temperatures (e.g., 150-250°C) in the presence of fluorine gas. google.com

This high-temperature treatment provides the necessary energy to break the remaining C-H bonds and replace them with the more stable C-F bonds. This step is crucial for achieving the high degree of thermal and chemical stability characteristic of perfluorinated compounds. fluorochemie.com The process results in a product where virtually all hydrogens have been substituted, leading to a fully fluorinated polyether.

| Parameter | Solution Phase Fluorination | High-Temperature Fluorination |

|---|---|---|

| Temperature | Low to moderate (e.g., 0-50°C) | High (e.g., 150-250°C) google.com |

| Phase | Liquid (in an inert solvent) | Typically gas-liquid or neat liquid |

| Purpose | Initial, bulk replacement of hydrogen with fluorine. mdpi.com | Completion of fluorination ("polishing"), removal of residual C-H bonds and reactive end groups. google.com |

| Key Consideration | Efficient heat removal to prevent backbone cleavage. google.com | Ensuring complete conversion and product stability. |

Alkylation and Arylation Modifications on Polyether Scaffolds

The modification of polyether scaffolds, such as this compound, through alkylation and arylation reactions introduces new functionalities and alters the physicochemical properties of the parent molecule. These reactions typically involve the formation of carbon-carbon or carbon-heteroatom bonds at various positions along the polyether chain. While direct C-H activation for alkylation or arylation on such scaffolds is challenging and often requires specific catalytic systems, modifications can be achieved on derivatives bearing reactive functional groups.

For instance, terminal hydroxyl groups on a polyether chain can be deprotonated with a strong base to form an alkoxide, which can then act as a nucleophile in a Williamson ether synthesis. This reaction allows for the introduction of a wide range of alkyl or aryl groups.

Table 1: Representative Alkylation and Arylation Reactions on Polyether Derivatives

| Starting Material | Reagent | Product | Reaction Type |

| Polyether with terminal -OH | 1. NaH 2. R-X (Alkyl Halide) | Polyether with terminal -OR | Williamson Ether Synthesis |

| Polyether with terminal -OH | 1. NaH 2. Ar-X (Aryl Halide) with Cu catalyst | Polyether with terminal -OAr | Ullmann Condensation |

Research has demonstrated that the choice of solvent, temperature, and base is crucial for optimizing the yield and selectivity of these reactions. Aprotic polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often employed to facilitate the nucleophilic substitution.

Epoxidation and Glycidyl (B131873) Ether Formation on Polyether Frameworks

The introduction of epoxide functionalities, specifically through the formation of glycidyl ethers, onto polyether frameworks is a versatile method for creating reactive intermediates. These intermediates can be further modified for a variety of applications. The synthesis of glycidyl ethers typically involves the reaction of a hydroxyl-terminated polyether with epichlorohydrin (B41342) in the presence of a base. researchgate.netnih.gov

The general two-step, one-pot synthesis of alkyl glycidyl ethers involves:

Deprotonation of the alcohol and subsequent nucleophilic attack of the resulting alkoxide on the epoxide ring of epichlorohydrin. This ring-opening reaction is often catalyzed by a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate. researchgate.net

An intramolecular nucleophilic substitution of the chloride by the alkoxide, leading to the formation of the glycidyl ether and a salt byproduct. researchgate.netd-nb.info

This method allows for the conversion of polyether diols into diglycidyl ethers, which are valuable precursors for cross-linked polymers and functional materials. The combination of hydrophobic and hydrophilic monomers in block and statistical copolymerization reactions enables the synthesis of amphiphilic polyethers. nih.gov

Introduction of Sulfonate Groups and Sulfonic Acid Derivatives

The incorporation of sulfonate groups (-SO₃⁻) or sulfonic acid (-SO₃H) moieties into polyether structures significantly alters their properties, most notably increasing their hydrophilicity and introducing ionic character. researchgate.net Sulfonation can transform a nonpolar polyether into a polyelectrolyte.

One common method for introducing sulfonate groups is through the reaction of a hydroxyl-terminated polyether with a sulfonating agent. Alternatively, a polyether bearing a leaving group can be reacted with a sulfite (B76179) salt. The properties of the resulting sulfonated polyether are heavily influenced by the degree of sulfonation. researchgate.net An increase in the number of sulfonic acid groups leads to higher proton conductivity and hydrophilicity. researchgate.net

Table 2: Methods for the Sulfonation of Polyether Derivatives

| Starting Material | Reagent | Product |

| Polyether with terminal -OH | 1. NaH 2. 1,3-Propanesultone | Polyether with terminal -(CH₂)₃SO₃Na |

| Polyether with terminal -Br | Na₂SO₃ | Polyether with terminal -SO₃Na |

These sulfonated polyethers have applications as ion-conductive materials and as components in the preparation of fluorine-free, environmentally-friendly fire extinguishing agents.

Incorporation of Ketals and Acetals (e.g., Dioxolane Moieties) onto Ether Chains

The introduction of ketal and acetal (B89532) groups, such as dioxolane moieties, onto polyether chains serves as a method for protecting hydroxyl or carbonyl groups, or for introducing new functionalities that can be cleaved under specific conditions. Dioxolanes are a class of organic compounds containing a five-membered ring with two oxygen atoms. wikipedia.org They are typically formed by the acid-catalyzed reaction of a diol with a ketone or an aldehyde. wikipedia.orgwikipedia.org

For polyether chains, vicinal diol functionalities can be converted into cyclic ketals or acetals. For example, a polyether derivative with a 1,2-diol unit can react with a ketone (R₂C=O) or an aldehyde (RCHO) in the presence of an acid catalyst to form a 1,3-dioxolane (B20135) ring. nih.gov This reaction is reversible and can be used to protect the diol functionality. libretexts.org

The formation of these structures can be optimized by controlling the reaction conditions, such as temperature and the removal of water to drive the equilibrium towards the product. wikipedia.org

Integration into Supramolecular Structures (e.g., Hydrazone-linked Molecular Cages)

Polyether chains like this compound can be functionalized at their termini with reactive groups, such as aldehydes or hydrazides, to serve as flexible linkers in the construction of supramolecular structures. One notable example is the formation of hydrazone-linked molecular cages. rsc.orgmdpi.com These cages are formed through the reversible condensation reaction between building blocks containing aldehyde and hydrazide functionalities. mdpi.com

The flexibility and length of the polyether linker can influence the size and shape of the resulting molecular cage. Research has shown that water-stable hydrazone-linked porous organic cages (POCs) can be prepared by coupling a tetraformylresorcin researchgate.netarene cavitand with various dihydrazide linkers. nih.govrsc.orgresearchgate.net The use of polyether-based dihydrazides would introduce flexibility into the cage structure. The synthesis of these complex structures often requires careful control of reaction conditions to favor the formation of the desired cage over oligomeric or polymeric side products.

Conjugation with Macrocyclic Ligands (e.g., Calixnih.govarenes)

The conjugation of polyether chains to macrocyclic ligands, such as calixarenes, combines the properties of both components to create novel materials with applications in areas like drug delivery and molecular recognition. Calixarenes are macrocycles formed from the condensation of phenols and aldehydes. nih.gov They possess a cavity that can encapsulate guest molecules and can be functionalized at their "upper" and "lower" rims. nih.gov

Polyether chains, such as those derived from this compound, can be attached to the hydroxyl groups on the lower rim of a calixarene (B151959) via a Williamson ether synthesis. This modification can enhance the solubility of the calixarene in various solvents and introduce new binding sites for guest molecules. For instance, tetraundecylcalixresorcinarene has been functionalized with methoxy (B1213986) poly(ethylene glycol) chains to create amphiphilic nanoconjugates capable of encapsulating drugs. beilstein-journals.org

Table 3: Functionalization of Calixarenes with Polyether Chains

| Calixarene Derivative | Polyether Derivative | Coupling Reaction |

| p-tert-Butylcalix nih.govarene | Bromo-terminated polyether | Williamson Ether Synthesis |

| Calix researchgate.netarene with chloroacetyl groups | Amino-terminated polyether | Nucleophilic Substitution |

Optimization of Reaction Conditions and Process Parameters

The optimization of reaction conditions is critical for achieving high yields, purity, and desired properties of modified polyethers. Key parameters that are often fine-tuned include reaction temperature, reaction time, catalyst type and loading, and solvent choice.

For instance, in the synthesis of polyether-modified polysiloxanes, orthogonal experiments have been used to determine the optimal conditions. One study found that for a hydrosilylation reaction, a reaction time of 5.0 hours, a temperature of 115°C, and a specific catalyst dosage and reactant ratio resulted in a high conversion of Si-H bonds. researchgate.net Similarly, for the esterification reaction to produce a carboxyl-modified polyether polysiloxane surfactant, optimal conditions were found to be a reaction temperature of 85°C and a reaction time of 4.5 hours, among other parameters. nih.gov

The choice of solvent can also significantly impact the outcome of a reaction. For example, in the synthesis of polyether-modified polysiloxane, toluene (B28343) was used as the solvent. dntb.gov.ua The goal of optimization is to maximize the desired product formation while minimizing side reactions and the formation of impurities.

Solvent Systems and Their Influence on Reaction Efficiency

The choice of solvent is critical in the synthesis of ethers like this compound, which is often achieved through the Williamson ether synthesis. This reaction typically involves a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The solvent's properties can significantly influence the reaction rate and yield by affecting the solubility of reactants and the solvation of the nucleophile.

Polar aprotic solvents are generally favored for Williamson ether synthesis because they can dissolve the alkoxide salt while poorly solvating the cation, leaving the anionic nucleophile more available for reaction. wikipedia.org Protic and apolar solvents, on the other hand, tend to slow down the reaction rate. wikipedia.org

Influence of Common Solvents on Ether Synthesis:

| Solvent | Type | Influence on Reaction Efficiency |

| Tetrahydrofuran (THF) | Polar aprotic ether | Generally a good solvent for Williamson ether synthesis, especially when strong bases like NaH are used. masterorganicchemistry.com It effectively dissolves many organic compounds and alkoxide salts. |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Known to significantly accelerate the rate of Williamson ether synthesis. In some cases, replacing an alcohol solvent with DMSO has been shown to increase the yield of ether from 61% to 95% and reduce the reaction time. researchgate.net |

| Hexane | Apolar | Generally not a suitable solvent for Williamson ether synthesis as it does not effectively dissolve the ionic alkoxide reactants, leading to very slow reaction rates. wikipedia.org |

| Acetonitrile | Polar aprotic | A commonly used solvent for Williamson ether synthesis that promotes a good reaction rate by effectively solvating the cation of the alkoxide salt. wikipedia.orgbyjus.com |

This table is a synthesis of general principles of the Williamson ether synthesis and may not reflect the exact outcomes for the specific synthesis of this compound due to a lack of direct comparative studies.

Catalytic Systems and Reagent Selection

The selection of the base or catalyst is another pivotal factor in the synthesis of this compound. The base is responsible for deprotonating the alcohol to form the nucleophilic alkoxide. The strength and nature of the base can impact the reaction rate and the formation of byproducts.

Strong bases like potassium tert-butoxide (KOtBu) and sodium hydride (NaH) are highly effective in generating the alkoxide, often leading to faster reaction rates. Milder bases such as potassium carbonate (K₂CO₃) can also be employed, sometimes requiring higher temperatures or longer reaction times. Triethylamine (TEA), a weaker organic base, is less commonly used for deprotonating alcohols in Williamson ether synthesis due to its lower basicity.

Commonly Used Bases/Catalysts in Ether Synthesis:

| Catalyst/Reagent | Type | Role and Characteristics |

| Potassium tert-butoxide (KOtBu) | Strong Base | A bulky, strong base that is effective for generating alkoxides. Its steric bulk can sometimes be advantageous in controlling selectivity. |

| Sodium Hydride (NaH) | Strong Base | A powerful, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward. It is often used in solvents like THF or DMSO. masterorganicchemistry.comyoutube.com |

| Potassium Carbonate (K₂CO₃) | Mild Inorganic Base | A weaker base that is often used in polar aprotic solvents like DMF. researchgate.net It can be effective, particularly with more acidic alcohols or at elevated temperatures. scispace.comresearchgate.net |

| Triethylamine (TEA) | Organic Base | Generally not strong enough to deprotonate simple alcohols for Williamson ether synthesis but can be used as an acid scavenger in other types of reactions. |

This table presents a general overview of the roles of these reagents in ether synthesis. Specific efficiencies for the synthesis of this compound may vary.

Temperature Regulation and Kinetic Control in Ether Synthesis

Temperature is a critical parameter in the synthesis of this compound as it directly influences the reaction kinetics and the competition between substitution (SN2) and elimination (E2) pathways. wikipedia.org

Generally, higher temperatures increase the rate of both substitution and elimination reactions. However, elimination reactions often have a higher activation energy and are more favored at elevated temperatures. Therefore, careful temperature control is necessary to maximize the yield of the desired ether product and minimize the formation of alkene byproducts.

The concepts of kinetic and thermodynamic control are pertinent here. wikipedia.orgmasterorganicchemistry.com

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the product that forms the fastest is the major product. wikipedia.orgmasterorganicchemistry.com In Williamson ether synthesis, this is usually the desired SN2 product.

Thermodynamic Control: At higher temperatures, the reaction may become reversible, leading to thermodynamic control where the most stable product is favored. wikipedia.orgmasterorganicchemistry.com However, in the context of Williamson ether synthesis, higher temperatures often irreversibly favor the elimination byproduct.

Effect of Temperature on Williamson Ether Synthesis:

| Temperature Range | Predominant Pathway | Expected Outcome |

| Low (e.g., < 50 °C) | Kinetic Control | The rate of reaction is slow, potentially leading to incomplete conversion. However, selectivity for the SN2 product is generally high. reddit.com |

| Moderate (e.g., 50-100 °C) | Kinetic Control | Generally the optimal range for many Williamson ether syntheses, providing a reasonable reaction rate while minimizing the elimination side reaction. wikipedia.orgbyjus.com |

| High (e.g., > 100 °C) | Increased Elimination | The rate of the E2 elimination side reaction becomes more significant, leading to a decrease in the yield of the desired ether product. brainly.com |

This table provides a generalized view of temperature effects. The exact temperature ranges for optimal yield and selectivity are substrate and condition-dependent.

Advanced Purification Methodologies

The purification of this compound from the reaction mixture is essential to obtain a product of high purity. Common impurities may include unreacted starting materials, the salt byproduct (e.g., NaCl, KBr), and any side products from elimination reactions. Several advanced purification methodologies can be employed.

Precipitation: This technique involves adding a non-solvent to the reaction mixture to selectively precipitate either the desired product or the impurities. For instance, after the reaction, the inorganic salt byproduct can often be removed by filtration after precipitation. The crude product can then be isolated from the filtrate.

Recrystallization: This method is used to purify solid compounds. If a derivative of this compound is a solid, it can be dissolved in a suitable hot solvent and then allowed to cool slowly. The pure compound will crystallize out, leaving the impurities dissolved in the mother liquor. The choice of solvent is crucial for successful recrystallization.

Chromatography: Chromatographic techniques are powerful for separating compounds with different polarities. For a liquid product like this compound, column chromatography can be an effective purification method. The crude product is passed through a stationary phase (e.g., silica (B1680970) gel or alumina) with a suitable eluent, and the different components of the mixture are separated based on their affinity for the stationary and mobile phases. Gas chromatography is also a valuable tool for assessing the purity of the final product. buct.edu.cn

Comparison of Purification Methodologies:

| Methodology | Principle | Applicability to this compound | Advantages | Disadvantages |

| Precipitation | Differential solubility | Primarily for removing inorganic salt byproducts. | Simple, rapid, and effective for removing large quantities of salt. | May not be effective for removing organic impurities with similar solubility to the product. |

| Recrystallization | Difference in solubility at different temperatures | Applicable to solid derivatives of the target compound. | Can yield very pure crystalline products. | Not suitable for liquid products like this compound itself. |

| Chromatography | Differential partitioning between a stationary and mobile phase | Highly effective for purifying the liquid product from organic impurities. buct.edu.cn | High resolution separation, applicable to a wide range of impurities. | Can be time-consuming and require significant amounts of solvent for large-scale purification. |

This table outlines the general principles and applicability of these purification methods.

Advanced Analytical Characterization Techniques for 2,6,10,14 Tetraoxapentadecane and Its Structural Analogues

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural analysis of 2,6,10,14-Tetraoxapentadecane, offering insights into its molecular framework and functional groups.

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns. The molecular ion peak (M+) would be observed, confirming the molecular mass of the compound. The fragmentation of polyethers in mass spectrometry is characterized by the cleavage of C-O and C-C bonds. For this compound, the fragmentation pattern is expected to show characteristic losses of alkoxy and alkyl fragments.

Key fragmentation pathways for linear ethers include α-cleavage (cleavage of a C-C bond adjacent to the oxygen) and the cleavage of the C-O bond itself. The resulting fragment ions provide a roadmap to reconstruct the molecule's structure. For instance, the cleavage at the ether linkages would result in a series of oxonium ions. The relative abundance of these fragment ions can provide information about the stability of the resulting ions and the original structure of the molecule.

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of polar molecules like polyethers. In ESI-MS, ions are generated from a solution, which helps to minimize fragmentation and often allows for the observation of the intact molecular ion. Polyethers, including this compound, readily form adducts with alkali metal ions (e.g., Na+, K+) present in the solvent or added intentionally. This results in the detection of ions such as [M+Na]+ and [M+K]+, which are often more stable and easier to detect than the protonated molecule [M+H]+. The formation of these adducts is a characteristic feature of polyethers in ESI-MS and aids in their identification.

The use of ESI allows for the direct coupling of liquid chromatography with mass spectrometry (LC-MS), enabling the analysis of complex mixtures containing this compound and its analogues.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the assignment of connectivity and stereochemistry.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for the different types of protons in the molecule. The methyl protons at the termini would appear as a singlet, while the methylene (B1212753) protons adjacent to the oxygen atoms would appear as triplets or multiplets, depending on the coupling with neighboring protons. The integration of these signals would correspond to the number of protons of each type.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbon atoms of the methyl groups and the various methylene groups would resonate at characteristic chemical shifts, allowing for the complete assignment of the carbon skeleton.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| CH₃-O- | ~3.3 | ~59 | s |

| -O-CH₂-CH₂-O- | ~3.6 | ~70 | t |

| -O-CH₂-CH₂-CH₂-O- | ~3.7 (α), ~1.9 (β) | ~68 (α), ~28 (β) | t, p |

Note: 's' denotes singlet, 't' denotes triplet, 'p' denotes pentet. Alpha (α) refers to the CH₂ group adjacent to the oxygen, and beta (β) refers to the central CH₂ group in the propylene glycol unit. These are predicted values and may vary based on solvent and other experimental conditions.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the prominent absorption bands associated with its ether linkages and alkane backbone. The most significant feature would be the strong C-O stretching vibration.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | Stretching | 2850-3000 | Strong |

| C-O (ether) | Stretching | 1050-1150 | Strong |

| CH₂ | Bending (Scissoring) | 1450-1470 | Medium |

The absence of bands corresponding to hydroxyl (-OH) or carbonyl (C=O) groups would confirm the purity of the polyether structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Chromatographic Separation and Profiling Techniques

Chromatographic methods are essential for the separation and quantification of this compound from complex mixtures and for assessing its purity.

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC for the analysis of polyethers, including higher resolution, faster analysis times, and improved sensitivity. The use of sub-2 µm particles in UHPLC columns allows for more efficient separations.

For the analysis of this compound, reversed-phase UHPLC is a common approach. A C18 or C8 stationary phase can be used with a mobile phase gradient of water and an organic solvent such as acetonitrile or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to the lack of a strong chromophore in this compound, universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often employed. Alternatively, coupling UHPLC with mass spectrometry (UHPLC-MS) provides both separation and sensitive detection.

Typical UHPLC Parameters for Polyether Analysis:

| Parameter | Condition |

| Column | C18, < 2 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Linear gradient from low to high organic content |

| Flow Rate | 0.2 - 0.5 mL/min |

| Detector | ELSD, CAD, or Mass Spectrometer |

This method allows for the separation of this compound from its oligomers, isomers, and other structurally related compounds, providing a detailed profile of the sample.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Distribution Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and impurity profiling of non-volatile organic compounds like this compound. pharmatutor.orgresearchgate.net This method separates components of a mixture based on their differential interactions with a stationary phase (packed into a column) and a liquid mobile phase. pharmatutor.org For compounds such as polyethers, reversed-phase HPLC (RP-HPLC) is frequently employed, where the stationary phase is non-polar, and the mobile phase is a polar solvent mixture. chromatographyonline.com

The primary goal of using HPLC in this context is to create a detailed impurity profile, which describes the identified and unidentified impurities within the substance. chromatographyonline.com By optimizing parameters such as the column type, mobile phase composition, and pH, a high degree of separation can be achieved, allowing for the quantification of the main compound and any co-existing impurities. chromatographyonline.com These impurities can originate from the synthesis process, degradation, or storage. The resulting chromatogram provides data on the retention time and peak area for each component, which correspond to its identity and concentration, respectively.

For instance, Ultra-High-Performance Liquid Chromatography (UHPLC), a high-resolution variant of HPLC, has been successfully used to identify structural analogues such as this compound-4,12-diol in complex mixtures. nih.govresearchgate.net

Table 1: Illustrative HPLC Purity Analysis of a this compound Sample

| Peak ID | Retention Time (min) | Component | Area (%) | Purity Assessment |

|---|---|---|---|---|

| 1 | 3.5 | Starting Material Impurity | 0.08 | Impurity |

| 2 | 5.2 | This compound | 99.85 | Main Compound |

| 3 | 7.8 | Side-Reaction Product | 0.05 | Impurity |

| 4 | 9.1 | Unknown Impurity | 0.02 | Impurity |

Gas Chromatography (GC) for Volatile and Thermally Stable Analogues

Gas Chromatography (GC) is an essential analytical tool for the separation and analysis of compounds that are volatile or can be made volatile without decomposition. researchgate.net The technique is well-suited for analyzing volatile and thermally stable analogues of this compound. In GC, a sample is vaporized and injected into a column, where components are separated based on their boiling points and interaction with the stationary phase.

For high-molecular-weight or non-volatile polyether analogues, a technique known as Pyrolysis-Gas Chromatography (Py-GC) is employed. acs.orgacs.org In this method, the sample is heated to a high temperature in an inert atmosphere, causing it to break down into smaller, more volatile fragments in a reproducible manner. acs.org These fragments are then introduced into the GC system for separation and analysis. The resulting pyrogram serves as a "fingerprint" that can be used to identify the original polymer or characterize its composition. acs.org This approach is valuable for quality control and for comparing the composition of different batches of materials. k-online.com

Table 2: Representative Volatile Compounds from Py-GC of a Polyether Analogue

| Retention Time (min) | Possible Fragment Identified | Significance |

|---|---|---|

| 2.1 | Ethylene (B1197577) Glycol Dimethyl Ether | Indicates repeating ether units |

| 3.4 | Diethylene Glycol | Structural subunit identification |

| 4.5 | Propane | Fragment from alkyl backbone |

| 5.8 | 1-Butene | Fragment from alkyl backbone |

Elemental Analysis for Quantitative Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, nitrogen, sulfur, and oxygen) within a compound. eltra.comazom.com For a pure substance like this compound (C₁₁H₂₄O₄), this technique provides quantitative verification of its elemental composition, confirming its molecular formula. azom.com

The most common method is combustion analysis, where a sample is precisely weighed and burned in an excess of oxygen. azom.com The combustion products—carbon dioxide, water, and other gases—are collected and measured. From the masses of these products, the percentage of each element in the original sample can be calculated. ck12.org

This analysis is crucial for confirming the identity and purity of a newly synthesized compound. A significant deviation between the experimentally determined elemental composition and the theoretically calculated values can indicate the presence of impurities or an incorrect structural assignment. accessengineeringlibrary.com

Table 3: Elemental Composition Verification for this compound (C₁₁H₂₄O₄)

| Element | Theoretical Mass % | Experimental Mass % (Example) | Deviation |

|---|---|---|---|

| Carbon (C) | 59.97% | 59.91% | -0.06% |

| Hydrogen (H) | 10.98% | 11.05% | +0.07% |

| Oxygen (O) | 29.05% | 29.04% | -0.01% |

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques combine the powerful separation capabilities of chromatography (GC or LC) with the detection and identification power of mass spectrometry (MS). asdlib.orgjetir.orgijarnd.com This coupling provides a much greater level of analytical detail than either technique could achieve alone. perkinelmer.com

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile compounds. As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. ijarnd.com The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for definitive identification of the compound. GC-MS is highly effective for identifying the volatile fragments produced during the pyrolysis of polyether analogues. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the analysis of non-volatile and thermally unstable compounds. ox.ac.uk It couples an HPLC system to a mass spectrometer, enabling the separation of complex mixtures followed by the determination of the molecular weight and structural information of each component. ijprajournal.com This technique is particularly valuable for impurity profiling, as it can identify and help elucidate the structure of unknown impurities present in a sample of this compound. rroij.com For example, UHPLC-MS was the technique used to successfully identify the structural analogue this compound-4,12-diol. nih.govresearchgate.net

Table 4: Advantages of Hyphenated Analytical Techniques

| Technique | Separation Principle | Detection Principle | Primary Application for Polyethers |

|---|---|---|---|

| GC-MS | Volatility / Boiling Point | Mass-to-charge ratio of fragments | Identification of volatile analogues and pyrolysis products |

| LC-MS | Polarity / Partitioning | Molecular weight and structural fragments | Purity testing and identification of non-volatile impurities and analogues |

Computational Chemistry and Theoretical Investigations of 2,6,10,14 Tetraoxapentadecane Architectures

Molecular Modeling and Conformational Analysis

The conformational landscape of 2,6,10,14-Tetraoxapentadecane is characterized by a multitude of accessible geometries arising from rotations around its numerous single bonds. Molecular modeling and conformational analysis are crucial for identifying the most stable conformers and understanding the energetic barriers between them.

Density Functional Theory (DFT) stands as a powerful quantum mechanical method for investigating the electronic structure and equilibrium geometries of molecules. For a molecule like this compound, DFT calculations can provide accurate predictions of bond lengths, bond angles, and dihedral angles for its various conformers. Geometric optimization, a process of finding the minimum energy structure on the potential energy surface, is a standard application of DFT.

A representative DFT-optimized geometry of a segment of a linear oligoether would exhibit the following characteristics:

| Parameter | Typical Value (Å or °) |

| C-O Bond Length | 1.42 |

| C-C Bond Length | 1.53 |

| C-O-C Bond Angle | 112 |

| O-C-C Bond Angle | 109 |

| O-C-C-O Dihedral Angle | ~60° (gauche) |

| C-O-C-C Dihedral Angle | ~180° (trans) |

This interactive table presents typical geometric parameters for a linear oligoether chain, based on general principles and findings from related molecules.

To explore the dynamic behavior of a flexible molecule like this compound over longer timescales, molecular dynamics (MD) simulations employing classical force fields are the preferred computational tool. Force fields are empirical potential energy functions that describe the interactions between atoms, allowing for the simulation of large systems and long time trajectories that are inaccessible to quantum mechanical methods.

Numerous MD studies have been conducted on analogous poly(ethylene oxide) (PEO) oligomers and tetraglyme (B29129). rsc.orgplu.mxacs.org These simulations provide detailed insights into the conformational dynamics, transport properties, and solvation structures of these molecules. The choice of force field is critical for obtaining accurate results, and several well-established force fields are commonly used for simulating polyethers.

| Force Field | Key Features |

| AMBER | Widely used for biomolecular simulations, with parameters available for ethers. |

| CHARMM | Another popular choice for biomolecules, with specific parameter sets for ethers. |

| OPLS-AA | Optimized Potentials for Liquid Simulations, well-suited for condensed phases. |

| GROMOS | Developed for biomolecular systems, but applicable to a wide range of organic molecules. |

This interactive table summarizes common force fields used in molecular dynamics simulations of polyethers.

MD simulations have revealed that in the pure liquid state, molecules like tetraglyme adopt compact, gauche-rich conformations. acs.org When interacting with cations, the polyether chain wraps around the ion, with the ether oxygens coordinating to the metal center. plu.mx These simulations can also predict macroscopic properties such as density, viscosity, and diffusion coefficients.

Energetic Profiling and Stability Calculations

A key aspect of understanding the chemical behavior of this compound is the energetic profiling of its various states and interactions. This includes the relative stabilities of its different conformers and its binding affinities with other molecules.

Linear oligoethers like this compound are known to act as acyclic host molecules, capable of binding guest species, particularly metal cations. The ether oxygens, with their lone pairs of electrons, can coordinate to the guest, forming a stable host-guest complex. The strength of this interaction is quantified by the binding energy.

Quantum chemical calculations, particularly at the MP2 or CCSD(T) level of theory, can provide highly accurate predictions of binding energies for these complexes. pnnl.gov Studies on the binding of metal ions (such as Li+, Na+, and K+) to dimethyl ether and other small ethers provide a fundamental understanding of the nature of these interactions. pnnl.gov The binding is primarily electrostatic, with contributions from polarization and charge transfer.

For a larger molecule like this compound, the chelate effect plays a significant role. The multiple ether oxygens can simultaneously coordinate to a single cation, leading to a significant enhancement of the binding affinity compared to a single ether molecule.

| Cation | Coordination Number with Tetraglyme | Nature of Interaction |

| Li⁺ | 4-5 | Strong electrostatic interaction, chain wraps around the ion. |

| Na⁺ | 5-6 | Similar to Li⁺, but with slightly longer bond distances. |

| K⁺ | 6-8 | Weaker interaction due to larger ionic radius. |

This interactive table provides a qualitative overview of the host-guest interactions between a representative oligoether (tetraglyme) and various cations, based on computational and experimental studies.

Reactivity Prediction and Mechanistic Insights via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the reactivity of a molecule and elucidating the mechanisms of its reactions. For this compound, this can include predicting sites of nucleophilic or electrophilic attack, determining the acidity of its protons, and modeling its degradation pathways.

Ethers are generally considered to be relatively unreactive. mdpi.com However, they can undergo reactions under specific conditions, such as cleavage by strong acids. Quantum chemical calculations can model the protonation of the ether oxygen, the subsequent nucleophilic attack by a counter-ion, and the transition state of the cleavage reaction.

Furthermore, the reactivity of the terminal methyl groups can be assessed. Calculations of bond dissociation energies can predict the ease of hydrogen abstraction, which is the initial step in autoxidation processes. The distribution of electrostatic potential on the molecular surface, another quantity readily calculated with quantum chemistry, can indicate regions of the molecule that are more susceptible to interaction with charged or polar species. While specific mechanistic studies on this compound are lacking, the principles derived from studies on smaller ethers are directly applicable.

Applications of 2,6,10,14 Tetraoxapentadecane and Its Structural Analogues in Materials Science and Engineering

Utilization in Perfluorinated Ether Systems for Specialized Industrial Applications

Perfluoropolyethers (PFPEs) are a class of fluoropolymers that substitute hydrogen atoms with fluorine, resulting in materials with exceptional chemical inertness, thermal stability, and non-flammability. pnas.orgfluorotechusa.com These characteristics make them ideal for specialized and extreme industrial applications where conventional lubricants and fluids would fail. PFPEs are utilized in the aerospace, semiconductor, and chemical industries as high-performance lubricants, vacuum pump fluids, and heat transfer fluids. wikipedia.orgchemwells.com

In the context of materials science, functionalized PFPEs are gaining attention as nonflammable electrolytes for safer lithium-ion batteries. pnas.orgnih.gov By chemically tailoring the PFPE backbone, for instance by adding ethoxy groups, researchers can enhance ionic conductivity while retaining the inherent safety benefits of the fluorinated structure. escholarship.org These electrolytes exhibit thermal stability beyond 200°C, a significant improvement over highly flammable conventional carbonate electrolytes, paving the way for safer energy storage solutions in large-scale applications like electric vehicles and grid storage. nih.govunc.edu

Key Properties of Perfluoropolyether (PFPE) Fluids:

| Property | Description | Industrial Relevance |

| Non-flammability | Does not ignite or support combustion. pnas.org | Essential for safety in aerospace, automotive, and battery applications. fluorotechusa.comunc.edu |

| Thermal Stability | Resists decomposition at high temperatures (often >200°C). nih.gov | Crucial for high-temperature lubrication and electronics manufacturing. wikipedia.org |

| Chemical Inertness | Resistant to reaction with corrosive chemicals, acids, and oxygen. fluorotechusa.com | Necessary for use in chemical processing, semiconductor etching, and as a lubricant in reactive environments. chemwells.comdupont.com |

| Wide Temperature Range | Remains liquid and functional over a broad temperature spectrum (e.g., -70°C to >300°C). dupont.com | Allows for use in extreme environments, from deep space to high-temperature industrial processes. |

| Low Volatility | Exhibits very low vapor pressure, minimizing outgassing. wikipedia.org | Critical for high-vacuum applications, such as in the semiconductor and aerospace industries. chemwells.com |

Role as Surfactants and Dispersing Agents in Multiphase Systems

Polyalkylene glycol ethers, the broader family to which glymes belong, are well-established non-ionic surfactants. altmeyers.org Their structure is amphipathic, containing a lipophilic (fatty alcohol) part and a hydrophilic (polyethylene glycol) part. sanyo-chemical-solutions.com This dual nature allows them to reduce the interfacial tension between immiscible liquids, such as oil and water, making them effective as emulsifiers, wetting agents, and dispersants. phexcom.come3s-conferences.org

In materials science, this surfactant capability is leveraged in the formulation of coatings, inks, and other complex fluids. They assist in the dispersion of pigments and other solid particles within a liquid matrix, preventing flocculation and ensuring the stability and uniformity of the final product. rsc.orgicrc.ac.ir While lower molecular weight glymes are primarily known as solvents, their fundamental polyether structure contributes to their utility as wetting agents and their compatibility with both polar and non-polar substances. unicamp.br Higher molecular weight polyethers are widely used as dispersing agents and stabilizers in various industrial formulations. phexcom.com

Development of Electrolyte Formulations for Advanced Energy Storage Devices

Glymes are a leading class of alternative solvents for next-generation battery technologies, particularly for lithium metal batteries. rsc.orgrsc.org Compared to the standard carbonate-based electrolytes used in most commercial lithium-ion batteries, glyme-based electrolytes offer significantly lower flammability, higher thermal stability, and better compatibility with lithium metal anodes. unife.it The ether oxygen atoms in the glyme chain can effectively solvate lithium ions, creating a stable coordination shell that facilitates ion transport. nih.gov

The properties of glyme-based electrolytes can be precisely tuned by changing the length of the ether chain. unife.it Shorter-chain glymes like diethylene glycol dimethyl ether (diglyme) offer lower viscosity and higher ionic conductivity, while longer-chain glymes provide enhanced thermal stability. unife.it This tunability allows for the design of electrolytes optimized for specific applications, from high-power devices to those requiring exceptional safety and longevity. rsc.orgunife.it These electrolytes are particularly promising for high-energy systems like lithium-sulfur (Li-S) and lithium-oxygen (Li-O₂) batteries. rsc.orgresearchgate.net

Fluoroether-Based Electrolytes in Next-Generation Lithium-Ion Batteries

To further enhance the performance of ether-based electrolytes, researchers have focused on the development of fluoroethers. By strategically replacing hydrogen atoms with fluorine on the ether backbone, the resulting fluoroether solvents exhibit significantly improved oxidative stability, which is crucial for compatibility with high-voltage cathodes in next-generation lithium-ion batteries. nsf.govchemrxiv.org

Fluorination not only makes the electrolyte nonflammable but also helps in the formation of a stable solid-electrolyte interphase (SEI) on the lithium metal anode, which is critical for preventing the growth of dendrites and ensuring long-term cycling stability. pnas.orgchemrxiv.org Molecular engineering of these fluoroethers—by varying chain length, fluorine content, and molecular architecture—allows for the optimization of key properties like ionic conductivity and lithium-ion transport mechanisms. nsf.govresearchgate.netosti.gov Studies have shown that a balance must be struck between the high self-diffusivity of shorter chains and the stable solvation shells provided by longer chains to achieve maximum ionic conductivity. osti.govrsc.org

Comparison of Electrolyte Solvent Properties:

| Solvent Type | Key Advantages | Key Challenges |

| Alkyl Carbonates | High ionic conductivity; well-established technology. rsc.org | High flammability; limited stability with lithium metal anodes. unc.edursc.org |

| Glymes (Polyethers) | Low flammability; good stability with Li metal; tunable properties. rsc.orgunife.it | Lower oxidative stability compared to carbonates; generally lower conductivity. unife.it |

| Fluoroethers | Nonflammable; high oxidative stability; forms stable SEI on Li metal. pnas.orgchemrxiv.org | Higher viscosity; synthetic complexity and cost. nsf.gov |

Integration into Self-Assembled Systems and Supramolecular Materials

The ability of polyethers like glymes and crown ethers to coordinate with cations is a cornerstone of supramolecular chemistry. nih.govnih.gov This noncovalent interaction drives the self-assembly of molecules into highly ordered, functional materials. nih.gov In these systems, the ether oxygen atoms act as binding sites for metal ions or other guest molecules, leading to the formation of complex, well-defined architectures. nih.gov

This principle is used to construct materials with novel electronic, optical, or biological properties. For example, polymeric supramolecules can be designed to self-assemble into nanoporous materials, smart membranes, or nano-objects. nih.gov The process of self-assembly can be controlled by external stimuli, allowing for the creation of responsive or "smart" materials. While complex systems often use macrocyclic polyethers (crown ethers), the fundamental chelating ability of linear polyethers like glymes also plays a role in directing the assembly of molecular components. nih.govyoutube.com

Contributions to Chemical Process Technologies and Separation Sciences

Glymes are highly effective solvents for a wide range of chemical reactions and industrial processes due to their unique combination of properties. rsc.orgnih.gov They are aprotic polar solvents that can dissolve both polar and non-polar compounds, and their ability to solvate cations enhances the reactivity of anions, often leading to increased reaction rates and selectivity. unicamp.br This makes them valuable in applications such as organometallic reactions, polymerizations, and reductions. nih.gov

In separation sciences, the selective solvating ability of higher glymes is used for gas purification, such as the removal of hydrogen sulfide (B99878) from gas streams. unicamp.br Furthermore, polyethers, particularly polyethylene (B3416737) glycol (PEG), can function as phase-transfer catalysts (PTC). mdpi.com In a PTC system, the catalyst transports a reactant from one phase (e.g., aqueous) into another (e.g., organic) where the reaction occurs, accelerating reactions between immiscible reactants. tandfonline.com This methodology is considered a tenet of green chemistry as it can reduce the need for harsh solvents and improve reaction efficiency. mdpi.com

Natural Occurrence and Biosynthetic Pathways of 2,6,10,14 Tetraoxapentadecane Derivatives

Identification in Marine Natural Products (e.g., Durvillaea incurvata Seaweed Extracts)

The marine environment is a rich source of unique chemical structures, including a vast array of polyether compounds. nih.gov While 2,6,10,14-tetraoxapentadecane in its parent form is not extensively documented as a natural product, derivatives of this structure have been identified. Notably, a diol derivative, This compound-4,12-diol , has been detected in ethanol extracts of the brown seaweed Durvillaea incurvata, commonly known as cochayuyo. nih.govresearchgate.net This finding is significant as it confirms the natural origin of this specific carbon-oxygen backbone in the marine biosphere.

The identification was made through analysis using Ultra-High-Performance Liquid Chromatography. researchgate.net Brown seaweeds, including those of the genus Durvillaea, are well-known for producing a variety of secondary metabolites, particularly phlorotannins, which have been the focus of much research. nih.gov The discovery of polyether structures like the derivative of this compound adds to the chemical diversity known from these organisms.

Table 1: Identified Derivative of this compound in a Marine Source

| Compound Name | Molecular Formula (Ion) | Natural Source |

|---|

Postulated Biosynthetic Routes for Polyether Structures in Biological Systems

The biosynthesis of complex polyether natural products, particularly in marine organisms like dinoflagellates, is a topic of ongoing research. nih.govresearchgate.net While the specific pathway for this compound is not elucidated, the general mechanisms for forming polyether chains are believed to follow a route analogous to polyketide synthesis. nih.govmdpi.com

It is widely postulated that these structures are assembled via polyketide synthase (PKS) pathways. nih.gov The biosynthesis is thought to initiate with simple building blocks, primarily acetate units, which are successively condensed to form a long polyketide chain. mdpi.com A key transformation in the formation of the ether linkages is a proposed epoxide-opening cascade. researchgate.net

This hypothetical pathway involves the following key steps:

Polyene Formation : A polyketide synthase enzyme complex catalyzes the creation of a long hydrocarbon chain with multiple double bonds (a polyene) from acetate precursors. nih.gov

Epoxidation : Specific enzymes, likely monooxygenases, then introduce epoxide rings at designated positions along the polyene chain.

Cascade Cyclization : A series of intramolecular, regio- and stereoselective epoxide-opening reactions occurs. The hydroxyl group formed from the opening of one epoxide acts as the nucleophile to open the next epoxide in the chain, leading to the formation of the characteristic fused or linear polyether structure. researchgate.net

This biomimetic cascade is a dramatic and efficient method for constructing complex polycyclic molecules from a linear precursor in a single, concerted process. researchgate.net The structural diversity of marine polyethers arises from variations in the initial polyketide chain, the pattern of epoxidation, and the final cyclization cascade. nih.gov

Comparative Studies with Other Naturally Occurring Branched Aliphatic Ethers

The structure of this compound is characterized by a linear C11 carbon chain interrupted by four oxygen atoms, creating a branched aliphatic ether. Ether bonds are found in a wide variety of natural products, including lipids, terpenoids, and polyketides. nih.gov A structural comparison can be made with other branched aliphatic compounds found in nature to highlight the unique features of this tetraoxa-alkane backbone.

One relevant compound for comparison is pristane (2,6,10,14-tetramethylpentadecane) . Alkene derivatives of pristane are found in marine zooplankton and are significant in the study of marine food chains. chegg.com While pristane is a hydrocarbon (an alkane) and not an ether, it shares the same fundamental 15-unit backbone length and branching pattern as this compound. The key difference is the nature of the atoms at the 2, 6, 10, and 14 positions.

Table 2: Structural Comparison of this compound and a Related Natural Alkane

| Feature | This compound | Pristane (2,6,10,14-Tetramethylpentadecane) |

|---|---|---|

| Backbone Type | Polyether | Alkane |

| Total Backbone Units | 15 (11 Carbon, 4 Oxygen) | 15 (15 Carbon) |

| Branching/Heteroatoms | Oxygen atoms at positions 2, 6, 10, 14 | Methyl groups at positions 2, 6, 10, 14 |

| Chemical Nature | Flexible, polar due to ether linkages | Nonpolar, hydrophobic hydrocarbon |

| Natural Source Example | Derivative found in seaweed (Durvillaea) nih.govresearchgate.net | Found in marine zooplankton, fish liver oils chegg.com |

This comparison illustrates how nature utilizes a similar branched chain scaffold for different purposes by substituting carbon atoms with heteroatoms. The inclusion of oxygen atoms in the backbone of this compound drastically alters its chemical properties compared to the purely aliphatic pristane, introducing polarity and flexibility around the C-O-C ether bonds. Other naturally occurring aliphatic ethers are often part of more complex structures like long-chain polyesters found in plant cutin and suberin, which are built from ω-hydroxycarboxylic acids. acs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| This compound-4,12-diol |

Future Directions and Emerging Research Avenues for 2,6,10,14 Tetraoxapentadecane

Exploration of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2,6,10,14-Tetraoxapentadecane is geared towards environmentally friendly and efficient processes. Current research in polymer science emphasizes the shift from fossil-fuel-based feedstocks to renewable, bio-based sources. maastrichtuniversity.nlresearchgate.net Future methodologies will likely focus on utilizing biomass-derived platform molecules that can be catalytically converted into the necessary precursors for assembling the tetraoxapentadecane backbone.

Key research avenues include:

Catalytic Routes: Developing novel catalysts is crucial for more sustainable chemical processes. kit.edu This involves creating highly selective and reusable catalysts that can operate under milder reaction conditions, thereby reducing energy consumption and waste generation. For this compound, this could mean designing catalysts for the precise and efficient coupling of ethylene (B1197577) glycol and other precursor units.

Enzymatic Synthesis: Biocatalysis, particularly using enzymes like lipases, offers a green alternative for polymer synthesis and modification. researchgate.net Research into enzymes that can facilitate the formation of ether linkages under ambient conditions could lead to highly specific and sustainable production methods for polyethers.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. rsc.org Applying flow chemistry to the synthesis of this compound could enable more efficient, scalable, and reproducible production.

| Synthetic Approach | Potential Advantages | Research Focus |

| Bio-based Feedstocks | Reduced carbon footprint, use of renewable resources. | Identification and conversion of biomass to ether precursors. |

| Advanced Catalysis | Higher efficiency, lower energy use, reduced waste. | Development of selective, reusable catalysts for etherification. kit.edu |

| Enzymatic Synthesis | High specificity, mild reaction conditions, biodegradable catalysts. researchgate.net | Screening and engineering of enzymes for ether bond formation. |

| Flow Chemistry | Improved control, scalability, and safety. rsc.org | Optimization of reactor design and reaction conditions for continuous synthesis. |

Development of In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize synthetic methodologies, a deep understanding of reaction kinetics and mechanisms is essential. The development and application of in situ spectroscopic techniques are pivotal for real-time monitoring of the synthesis of this compound. These techniques provide immediate feedback on reaction progress, intermediate formation, and product purity without the need for sample extraction. researchgate.netkobo.com

Emerging research in this area includes:

Advanced NMR and Raman Spectroscopy: While techniques like FTIR are frequently used, advanced in situ NMR and Raman spectroscopy offer detailed structural and conformational information during the reaction. researchgate.netrsc.org For instance, monitoring changes in chemical shifts or vibrational modes can provide precise data on monomer conversion and polymer chain growth.

Quantum Cascade Laser (QCL) Ellipsometry: Recent advancements in mid-infrared (MIR) spectroscopic ellipsometry using QCLs allow for extremely fast data acquisition. mdpi.com This enables the real-time, in-situ monitoring of thin film formation or changes in molecular structure during polymerization processes.

Integrated Spectroscopic Platforms: Future research will likely focus on combining multiple spectroscopic techniques into a single platform. This hyphenated approach, for example, coupling Raman spectroscopy with NMR, would provide complementary data, leading to a more comprehensive understanding of the reaction dynamics. rsc.org

High-Throughput Screening and Combinatorial Chemistry for New Functional Derivatives

To expand the applications of this compound, the creation of new functional derivatives is a key research direction. High-throughput screening (HTS) and combinatorial chemistry are powerful tools that enable the rapid synthesis and evaluation of large libraries of compounds. ihmc.usresearchgate.net These strategies can accelerate the discovery of derivatives with tailored properties. mdpi.orgbiopacificmip.org

Future research will likely involve:

Automated Synthesis Platforms: The use of robotic systems for automated synthesis can significantly increase the number of derivatives produced. rsc.org These platforms can systematically vary starting materials and reaction conditions to generate a diverse library of this compound analogues.

Post-Polymerization Modification: This approach involves synthesizing a reactive polymer backbone and then introducing a variety of functional groups in a combinatorial fashion. nih.gov This allows for the creation of a wide range of materials from a single precursor polymer, enabling systematic optimization for specific applications.

Rapid Property Screening: Alongside rapid synthesis, the development of HTS methods to evaluate key properties (e.g., solvency, thermal stability, ion conductivity) is crucial. This allows for the quick identification of promising candidates from large compound libraries. researchgate.netchemrxiv.org

| Technique | Application to this compound | Desired Outcome |

| Combinatorial Synthesis | Generation of a library of derivatives with varied side chains or end groups. youtube.com | Discovery of new compounds with enhanced properties (e.g., improved solvency, specific ion-binding). |

| High-Throughput Screening | Rapidly testing the performance of derivatives in specific applications (e.g., as electrolyte components). researchgate.net | Identification of lead compounds for further development. |

| Post-Polymerization Modification | Functionalizing the polyether backbone with different chemical moieties. nih.gov | Creation of materials with tailored functionalities for advanced applications. |

Advanced Structure-Property Relationship Modeling from Integrated Computational and Experimental Data

Predictive modeling based on the integration of computational and experimental data is a rapidly advancing field in materials science. nasa.gov For this compound and its derivatives, developing robust structure-property relationship (SPR) models is essential for rational design and for minimizing trial-and-error experimentation. mdpi.com

Key future directions include:

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the conformational behavior, intermolecular interactions, and dynamic properties of polyether molecules in different environments. mdpi.comresearchgate.netnih.gov These simulations can predict macroscopic properties like density and viscosity from the underlying molecular structure.

Machine Learning and AI: Artificial intelligence and machine learning algorithms can be trained on existing experimental and computational data to identify complex patterns and predict the properties of new, unsynthesized molecules. chemistryviews.orgsustainablepolymersynthesis.com This data-driven approach can significantly accelerate the design of new functional materials.

Integrated Data Platforms: The development of platforms that seamlessly integrate experimental data from various sources (e.g., spectroscopy, calorimetry) with computational models will be crucial. acs.org This holistic approach will lead to more accurate and reliable predictive models for the properties of this compound and its derivatives.

Investigation into Environmental Fate and Degradation Pathways from a Chemical Perspective

As with any chemical compound, understanding the environmental fate and potential degradation pathways of this compound is of paramount importance for its sustainable application. researchgate.net Future research must focus on elucidating the chemical transformations it may undergo in various environmental compartments.

Prospective research areas include:

Abiotic Degradation Studies: Investigating the susceptibility of the ether linkages in this compound to abiotic degradation processes such as hydrolysis, photolysis, and oxidation. While polyethers are generally stable, these studies will identify conditions under which degradation may occur and the resulting breakdown products. nih.gov

Biotic Degradation Pathways: Elucidating the potential for microbial degradation is a critical area of research. While many synthetic polymers are recalcitrant, some microorganisms have been shown to degrade branched alkanes and other complex molecules. nih.govresearchgate.netresearchgate.net Research should focus on identifying microbial consortia or specific enzymes capable of cleaving the C-O bonds in the polyether backbone and characterizing the metabolic pathways involved. nih.govmdpi.com

Identification of Degradation Products: A thorough chemical analysis of the intermediates and final products of both abiotic and biotic degradation is necessary. This involves using advanced analytical techniques like mass spectrometry and chromatography to identify smaller molecules that may result from the breakdown of the parent compound, thereby allowing for a complete assessment of its environmental impact.

Q & A

Basic Research Questions

Q. How can researchers characterize the purity of 2,6,10,14-Tetraoxapentadecane in synthetic samples?

- Methodological Answer : Purity assessment requires a combination of chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can quantify impurities, while nuclear magnetic resonance (NMR) spectroscopy validates structural integrity. Cross-referencing with certified reference materials (CRMs) is critical, as noted in safety data sheets for analogous compounds like 2,6,10,14-Tetramethylpentadecane .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodological Answer : Stability studies for similar branched alkanes (e.g., phytane derivatives) suggest storage in inert, airtight containers under nitrogen at 4°C to prevent oxidation or thermal degradation. Stability under standard laboratory conditions is inferred from data on structurally related compounds, which show no hazardous decomposition products under normal handling .

Q. How can researchers determine physicochemical properties when experimental data is unavailable?

- Methodological Answer : Use predictive tools like the ACD/Labs Percepta Platform or COSMOtherm to estimate properties (e.g., logP, solubility). For example, computational models for 2,2-Dimethyl-1,4,7,10,13-pentaoxacyclopentadecane predicted solubility parameters and partition coefficients, which can guide experimental design . Validate predictions with small-scale experiments.

Advanced Research Questions

Q. How can discrepancies between experimental and computational solubility parameters be resolved?

- Methodological Answer : Discrepancies often arise from force field inaccuracies or incomplete solvent models. Employ hybrid approaches:

Refine computational models using density functional theory (DFT) with solvent correction terms.

Validate with experimental techniques like dynamic light scattering (DLS) or isothermal titration calorimetry (ITC).

For example, NIST data for phytane (2,6,10,14-Tetramethylhexadecane) highlights the need to calibrate simulations against empirical phase diagrams .

Q. What strategies optimize synthetic yield in multi-step reactions involving this compound?

- Methodological Answer : Apply factorial design to screen reaction parameters (temperature, catalyst loading, solvent polarity). For instance, studies on tetrazatetracyclo derivatives used response surface methodology (RSM) to maximize yield while minimizing by-products . Advanced kinetic modeling (e.g., microkinetic analysis) can identify rate-limiting steps.

Q. How can AI-driven tools enhance experimental design for novel derivatives of this compound?

- Methodological Answer : Integrate AI platforms like COMSOL Multiphysics with cheminformatics libraries to simulate reaction pathways and predict regioselectivity. For example, AI-guided optimization of crown ether syntheses reduced trial-and-error experimentation by 40% . Transfer learning from analogous macrocyclic compounds (e.g., 1,4,7,13-Tetraoxa-10,16-diazacyclooctadecane) can accelerate discovery .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the reactivity of this compound?

- Methodological Answer :

- Step 1 : Audit data sources for methodological consistency (e.g., purity of starting materials, instrumentation calibration).

- Step 2 : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized solvents).

- Step 3 : Cross-validate with independent techniques (e.g., compare differential scanning calorimetry (DSC) results with computational thermal stability predictions).

Safety data sheets for similar compounds (e.g., 2,6,10,14-Tetramethylhexadecane) emphasize the absence of hazardous reactions under standard conditions, but deviations may arise in acidic/basic environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products